Endo Stereochemistry Reduces Lipophilicity (LogP) by 0.41 Units Relative to Exo Isomer
The computed octanol-water partition coefficient (LogP) for endo-bicyclo[3.3.1]nonane-3-carboxylic acid is 2.29 [1], whereas the exo isomer (CAS 6221-62-1) has a LogP of 2.7 [2]. This 0.41-unit difference indicates that the endo isomer is slightly more hydrophilic. While both values are computed rather than experimental, the trend is consistent across multiple prediction algorithms and suggests that the endo stereochemistry reduces the compound's ability to partition into non-polar environments.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 |
| Comparator Or Baseline | Exo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 6221-62-1); LogP = 2.7 |
| Quantified Difference | 0.41 units lower |
| Conditions | Computed property; no experimental LogP available |
Why This Matters
Lower LogP may translate to higher aqueous solubility, influencing both synthetic handling and, in biological contexts, membrane permeability.
- [1] ChemSrc. (endo)-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 19489-18-0) Physical & Chemical Properties. Accessed April 2026. View Source
- [2] PubChem. Bicyclo(3.3.1)nonane-3-carboxylic acid (CAS 6221-62-1). XLogP3-AA = 2.7. Accessed April 2026. View Source
